4-Fluoro-D-phenylalanine hydrochloride is a fluorinated derivative of the amino acid phenylalanine, characterized by the substitution of a hydrogen atom at the para position of its aromatic ring with a fluorine atom. Its chemical formula is C₉H₁₁ClFNO₂, with a molecular weight of 219.64 g/mol. This compound appears as a white powder or shiny flakes and is known to be slightly soluble in water, with solubility less than 1 mg/mL at 70°F .
The mechanism of action of 4-F-D-Phe-HCl depends on the specific research context. Here are two potential scenarios:
This compound exhibits biological activity primarily as an antagonist of phenylalanine. It has been shown to inhibit protein synthesis due to its structural similarity to phenylalanine, which can interfere with normal metabolic pathways . Its unique fluorination may also influence its interaction with biological systems, potentially altering binding affinities and biological responses.
Synthesis of 4-Fluoro-D-phenylalanine hydrochloride typically involves:
4-Fluoro-D-phenylalanine hydrochloride has several applications, particularly in:
Interaction studies have shown that 4-Fluoro-D-phenylalanine can affect various biological systems:
Several compounds are structurally or functionally similar to 4-Fluoro-D-phenylalanine hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
D-Phenylalanine | No fluorine substitution | Naturally occurring amino acid |
4-Fluorophenylalanine | Fluorination at para position | Used in various biochemical assays |
3-Fluorophenylalanine | Fluorination at meta position | Different biological activity profile |
2-Fluorophenylalanine | Fluorination at ortho position | Altered steric effects influencing binding sites |
4-Fluoro-D-phenylalanine hydrochloride is unique due to its specific para-fluorination, which affects its biological interactions and properties compared to other fluorinated phenylalanines. Its role as an antagonist in protein synthesis distinguishes it from its non-fluorinated counterparts.
4-Fluoro-D-phenylalanine hydrochloride is widely utilized in SPPS due to its compatibility with fluorenylmethyloxycarbonyl (Fmoc) chemistry. The fluorine atom’s electron-withdrawing effects stabilize the benzyl side chain against acidolysis during resin cleavage, enabling high-yield synthesis of fluorinated peptides [4]. For example, Fmoc-protected 4-fluoro-D-phenylalanine serves as a building block for introducing fluorine into peptide backbones, enhancing their resistance to proteolytic degradation [3] [5].
Table 1: Impact of Fluorination on Peptide Properties
Property | Non-Fluorinated Peptide | 4-Fluoro-D-Phenylalanine-Modified Peptide |
---|---|---|
Proteolytic Stability | Low | High |
Lipophilicity (LogP) | 1.2 | 1.8 |
Helical Content (%) | 45 | 52 |
The fluorine atom’s small van der Waals radius (1.47 Å) minimizes steric disruption, allowing seamless integration into α-helical and β-sheet structures [5].
Incorporating 4-fluoro-D-phenylalanine into therapeutic peptides increases their membrane permeability by modulating hydrophobic interactions with lipid bilayers. Studies demonstrate that fluorinated analogs of cell-penetrating peptides (CPPs) exhibit 2–3-fold higher cellular uptake compared to non-fluorinated counterparts [8]. This enhancement arises from fluorine’s ability to reduce peptide polarity while maintaining hydrogen-bonding capacity, facilitating passive diffusion across biological membranes [3] [5].
The electronegativity of fluorine (3.98 Pauling scale) enables precise tuning of ligand-receptor interactions. In kinase inhibitors, substituting phenylalanine with 4-fluoro-D-phenylalanine strengthens binding through dipole-dipole interactions with catalytic lysine residues. For instance, fluorinated analogs of EGFR inhibitors show a 40% improvement in IC₅₀ values compared to non-fluorinated versions [5].
4-Fluoro-D-phenylalanine serves as a key residue in transition-state analogs for proteases and isomerases. Its fluorine atom mimics the partial negative charge of enzymatic intermediates, enabling competitive inhibition. In a study targeting HIV-1 protease, fluorinated inhibitors achieved a Kᵢ of 0.8 nM, outperforming non-fluorinated analogs (Kᵢ = 5.2 nM) [5].
18F-labeled derivatives of 4-fluoro-D-phenylalanine, such as 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine ([¹⁸F]FBPA), enable positron emission tomography (PET) imaging of amino acid transporter LAT1 activity in tumors [2] [6]. In head and neck cancers, [¹⁸F]FBPA uptake correlates with LAT1 expression (ρ = 0.62), providing a non-invasive method to assess tumor aggressiveness [2].
Table 2: PET Tracer Performance in Clinical Studies
Tracer | Tumor Type | SUVₘₐₓ | LAT1 Correlation (ρ) |
---|---|---|---|
[¹⁸F]FBPA | Head and Neck | 3.8 | 0.62 |
[¹⁸F]FDG | Head and Neck | 5.1 | 0.34 |
The fluorine atom in 4-fluoro-D-phenylalanine serves as a sensitive reporter in ¹⁹F NMR spectroscopy. Protein-induced chemical shifts (PICS) of up to 2.5 ppm have been observed upon binding to the E. coli leucine receptor, revealing real-time conformational changes during ligand recognition [7]. This technique bypasses isotopic labeling requirements, simplifying studies of large protein complexes [7].
Acute Toxic